molecular formula C12H13BrFNO B3048764 (4-Bromo-3-fluorophenyl)(3,3-dimethylazetidin-1-yl)methanone CAS No. 1810069-98-7

(4-Bromo-3-fluorophenyl)(3,3-dimethylazetidin-1-yl)methanone

Cat. No.: B3048764
CAS No.: 1810069-98-7
M. Wt: 286.14
InChI Key: GSABEJUQHPERHK-UHFFFAOYSA-N
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Description

(4-Bromo-3-fluorophenyl)(3,3-dimethylazetidin-1-yl)methanone is a chemical building block of interest in pharmaceutical and organic synthesis research . This compound features a 3,3-dimethylazetidine scaffold, a constrained ring system that can impart favorable properties to drug-like molecules, coupled with a 4-bromo-3-fluorophenyl group that offers a versatile handle for further chemical modification via metal-catalyzed cross-coupling reactions, such as the Suzuki reaction . While specific pharmacological data for this compound is not available in the public domain, research on structurally related compounds highlights the value of such frameworks. Methanone-based compounds, particularly those incorporating fluorophenyl and azetidine motifs, are frequently explored in medicinal chemistry for their potential to interact with the central nervous system . For instance, some (fluorophenyl)(azetidinyl)methanone analogues have been investigated as novel potential antipsychotic agents that appear to operate through a non-dopaminergic mechanism, a profile that could potentially avoid the extrapyramidal side effects associated with conventional therapies . The presence of both bromine and fluorine substituents is a common strategy in lead optimization to modulate a molecule's electronic properties, lipophilicity, and metabolic stability. This product is intended for research and development purposes in a controlled laboratory setting only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers are responsible for conducting thorough risk assessments before handling this compound.

Properties

IUPAC Name

(4-bromo-3-fluorophenyl)-(3,3-dimethylazetidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrFNO/c1-12(2)6-15(7-12)11(16)8-3-4-9(13)10(14)5-8/h3-5H,6-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSABEJUQHPERHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(C1)C(=O)C2=CC(=C(C=C2)Br)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrFNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201174351
Record name Methanone, (4-bromo-3-fluorophenyl)(3,3-dimethyl-1-azetidinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201174351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1810069-98-7
Record name Methanone, (4-bromo-3-fluorophenyl)(3,3-dimethyl-1-azetidinyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1810069-98-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methanone, (4-bromo-3-fluorophenyl)(3,3-dimethyl-1-azetidinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201174351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Conditions and Optimization

The reaction typically proceeds in anhydrous tetrahydrofuran (THF) or dichloromethane (DCM) at 0–25°C. A stoichiometric base, such as triethylamine (Et₃N), neutralizes HCl generated during the reaction, driving the equilibrium toward product formation. For example, analogous syntheses of related azetidine methanones report yields exceeding 90% under optimized conditions.

Table 1: Representative Conditions for Nucleophilic Acyl Substitution

Parameter Value/Detail Source
Solvent THF or DCM
Temperature 0°C → 25°C (room temperature)
Base Triethylamine (2.0 equiv)
Reaction Time 2–4 hours
Yield 85–96% (analogous compounds)

The use of 3,3-dimethylazetidine introduces steric hindrance, necessitating extended reaction times compared to unsubstituted azetidines. Purification via silica gel chromatography (hexane/ethyl acetate gradient) typically affords the product in >95% purity.

Lewis Acid-Catalyzed Acylation: Enhancing Reactivity

Lewis acids such as titanium tetrachloride (TiCl₄) or tin tetrachloride (SnCl₄) have been employed to catalyze acylation reactions involving sterically hindered substrates. This approach is particularly effective for coupling electron-deficient aromatic systems with azetidine derivatives.

Mechanistic Insights

TiCl₄ activates the carbonyl group of 4-bromo-3-fluorobenzoyl chloride, enhancing its electrophilicity and facilitating nucleophilic attack by 3,3-dimethylazetidine. The reaction proceeds via a tetrahedral intermediate, with Cl⁻ acting as a leaving group. SnCl₄ operates similarly but may require higher temperatures (40–60°C) for comparable efficiency.

Table 2: Lewis Acid-Catalyzed Acylation Parameters

Parameter Value/Detail Source
Catalyst TiCl₄ or SnCl₄ (1.0 equiv)
Solvent Dichloromethane
Temperature 25°C (TiCl₄), 40–60°C (SnCl₄)
Yield 75–89% (depending on substrate)

Notably, this method minimizes side reactions such as esterification or over-acylation, which are common in uncatalyzed systems.

Industrial-Scale Synthesis: Continuous Flow Reactors

For bulk production, continuous flow chemistry offers advantages in reproducibility and safety. A representative protocol involves:

  • Precursor Preparation : 4-Bromo-3-fluorobenzoic acid is converted to its acyl chloride using thionyl chloride (SOCl₂) in a continuous reactor.
  • Coupling Stage : The acyl chloride is mixed with 3,3-dimethylazetidine in a microreactor (residence time: 5–10 minutes) at 50°C.
  • Workup : In-line neutralization with aqueous NaHCO₃ followed by liquid-liquid extraction yields the crude product, which is purified via crystallization.

Table 3: Industrial Process Metrics

Metric Value/Detail Source
Throughput 10–20 kg/day (pilot scale)
Purity ≥99% (HPLC)
Solvent Recovery >90% (DCM recycling)

This method reduces hazardous intermediate handling and improves energy efficiency compared to batch processes.

Comparative Analysis of Synthetic Routes

Table 4: Method Comparison

Method Yield Purity Scalability Cost Efficiency
Nucleophilic Acylation 85–96% High Moderate High
Lewis Acid-Catalyzed 75–89% High Low Moderate
Continuous Flow 90–95% Very High High Very High

The nucleophilic acylation route is preferred for laboratory-scale synthesis due to its simplicity, while continuous flow methods dominate industrial production. Lewis acid catalysis remains niche, reserved for substrates with extreme steric demands.

Chemical Reactions Analysis

Types of Reactions

(4-Bromo-3-fluorophenyl)(3,3-dimethylazetidin-1-yl)methanone can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being performed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different carbonyl compounds, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

(4-Bromo-3-fluorophenyl)(3,3-dimethylazetidin-1-yl)methanone is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of (4-Bromo-3-fluorophenyl)(3,3-dimethylazetidin-1-yl)methanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Compound Name Substituents on Phenyl Rings Heterocyclic Group Molecular Weight* Synthesis Route Key Applications/Properties
(4-Bromo-3-fluorophenyl)(3,3-dimethylazetidin-1-yl)methanone 4-Bromo-3-fluoro 3,3-dimethylazetidine ~300–320 (estimated) Likely Buchwald-Hartwig coupling or nucleophilic substitution Potential OLED materials; steric hindrance may influence reactivity
(4-Bromo-3-fluorophenyl)(4-methylpiperazin-1-yl)methanone 4-Bromo-3-fluoro 4-methylpiperazine ~335 (CAS: 1000068-41-6) Cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig) Pharmaceutical intermediates (inferred from piperazine’s prevalence in drug design)
(4-Bromophenyl)(4-fluorophenyl)methanone 4-Bromo and 4-fluoro None (simple benzophenone) ~277 Buchwald-Hartwig amination or nucleophilic substitution OLED TADF emitters; asymmetric D–A–D configurations enhance luminescence
(4-Bromo-3-fluorophenyl)-(4-methoxyphenyl)methanone 4-Bromo-3-fluoro and 4-methoxy None ~353 (CAS: 760192-85-6) Suzuki coupling or Friedel-Crafts acylation Intermediate for functional materials; methoxy group enhances electron density

*Molecular weights estimated from CAS data or empirical formulas.

Key Observations:
  • Heterocyclic Influence: The 3,3-dimethylazetidine group in the target compound introduces significant steric hindrance compared to the more flexible 4-methylpiperazine in .
  • Halogen Effects : The 3-fluoro substituent in the target compound and alters electronic properties (e.g., electron-withdrawing effects) compared to 4-fluoro analogs like . This impacts conjugation and charge transport in OLEDs .
  • Synthetic Routes : Most analogs are synthesized via cross-coupling (e.g., Buchwald-Hartwig) or nucleophilic substitution, suggesting the target compound follows similar methodologies .

Electronic and Steric Properties in Materials Science

Benzophenone derivatives with asymmetric donor-acceptor (D–A) structures, such as those in , exhibit thermally activated delayed fluorescence (TADF) in OLEDs. The target compound’s 3,3-dimethylazetidine group could act as an electron donor, while the bromo-fluorophenyl moiety serves as an acceptor.

Pharmacological Relevance

Piperazine-containing analogs (e.g., ) are common in drug discovery due to their bioavailability and hydrogen-bonding capacity. While the target compound’s azetidine group lacks piperazine’s basicity, its constrained structure could enhance target specificity in kinase inhibitors or GPCR modulators.

Biological Activity

(4-Bromo-3-fluorophenyl)(3,3-dimethylazetidin-1-yl)methanone is a chemical compound that has garnered attention for its potential biological activities. This article aims to provide an in-depth analysis of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula C13_{13}H14_{14}BrFNO and a molecular weight of 286.14 g/mol. Its structure features a brominated phenyl group and a dimethylazetidine moiety, which contribute to its unique biological properties.

Research indicates that compounds similar to this compound may interact with various biological targets, including:

  • Enzyme Inhibition : Potential inhibition of specific kinases or enzymes involved in cellular signaling pathways.
  • Receptor Modulation : Possible modulation of neurotransmitter receptors, which could influence neurological functions.

Antiviral Activity

One notable area of research is the compound's potential as an antiviral agent. It has been investigated for its ability to inhibit the secretion of Hepatitis B surface antigen (HBsAg), suggesting antiviral properties against Hepatitis B virus (HBV) .

Antitumor Activity

Studies have also explored the compound's antitumor effects. Preliminary findings indicate that it may exhibit cytotoxicity against various cancer cell lines, potentially through mechanisms involving apoptosis and cell cycle arrest.

Case Studies and Research Findings

  • Hepatitis B Inhibition :
    • A study demonstrated that derivatives of this compound can significantly reduce HBsAg levels in vitro, indicating a promising avenue for HBV treatment .
  • Cytotoxicity Against Cancer Cells :
    • In vitro assays showed that the compound induced apoptosis in cancer cell lines such as HeLa and MCF-7. The mechanism appears to involve mitochondrial dysfunction and activation of caspases .

Data Table: Summary of Biological Activities

Biological Activity Description References
AntiviralInhibition of HBsAg secretion
AntitumorInduces apoptosis in cancer cells
Enzyme InhibitionPotential inhibition of kinases

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (4-Bromo-3-fluorophenyl)(3,3-dimethylazetidin-1-yl)methanone, and how can reaction progress be monitored?

  • Methodology : The synthesis typically involves multi-step reactions, including nucleophilic substitution and coupling reactions. For example, introducing the bromo-fluorophenyl moiety to the azetidine scaffold requires controlled conditions (temperature: 60–80°C; solvent: DMF or THF). Reaction progress is monitored via HPLC or TLC (Rf value tracking) to ensure intermediate purity. Post-synthesis, column chromatography (silica gel, ethyl acetate/hexane gradient) is used for purification .

Q. How is structural characterization performed for this compound, and which spectroscopic techniques are critical?

  • Methodology :

  • NMR : 1H/13C NMR confirms regiochemistry (e.g., distinguishing 3,3-dimethylazetidine protons at δ 1.2–1.5 ppm) and aromatic substitution patterns (4-bromo-3-fluorophenyl signals at δ 7.3–7.8 ppm).
  • IR : Key peaks include C=O stretch (~1680 cm⁻¹) and C-Br/C-F vibrations (~600 cm⁻¹ and ~1200 cm⁻¹, respectively).
  • Mass Spectrometry : High-resolution MS validates molecular weight (expected [M+H]+: ~310–315 Da). Crystallographic data (if available) resolves stereochemical ambiguities .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity in large-scale synthesis?

  • Methodology : Use Design of Experiments (DoE) to evaluate variables (e.g., solvent polarity, catalyst loading). For example:

  • Solvent Screening : Polar aprotic solvents (e.g., DMF) enhance coupling efficiency but may increase side reactions.
  • Catalyst Optimization : Pd-based catalysts (e.g., Pd(PPh3)4) improve cross-coupling yields.
  • Temperature Gradients : Lower temperatures (40–50°C) reduce decomposition of thermally sensitive intermediates. Post-optimization, scale-up requires continuous flow reactors for consistent mixing and heat dissipation .

Q. What strategies are employed to analyze structure-activity relationships (SAR) for analogs of this compound?

  • Methodology :

Core Modifications : Replace the 3,3-dimethylazetidine with piperidine or morpholine to assess ring size effects on bioactivity .

Substituent Variation : Introduce electron-withdrawing groups (e.g., -NO2) at the phenyl ring to study electronic effects on target binding.

Biological Assays : Compare IC50 values in enzyme inhibition assays (e.g., kinase targets) to correlate structural changes with activity trends. Computational docking (AutoDock Vina) predicts binding modes .

Q. How can discrepancies between theoretical and experimental spectroscopic data be resolved?

  • Methodology :

  • DFT Calculations : Optimize molecular geometry using Gaussian09 and simulate NMR/IR spectra. Compare with experimental data to identify conformational mismatches.
  • Dynamic Effects : Account for solvent interactions (PCM model) and temperature-dependent shifts.
  • X-ray Crystallography : Resolve absolute configuration and validate computational models for rigid moieties .

Q. What experimental limitations could lead to variability in biological activity data, and how are these addressed?

  • Methodology :

  • Sample Degradation : Store compounds at −20°C under inert atmosphere to prevent oxidation/hydrolysis. Monitor stability via accelerated degradation studies (40°C/75% RH for 14 days).
  • Assay Variability : Use internal standards (e.g., staurosporine in kinase assays) and triplicate measurements. Normalize data to control wells to minimize plate-to-plate variation.
  • Matrix Effects : Pre-treat biological samples (e.g., plasma protein precipitation) to reduce interference .

Data Contradiction Analysis

Q. How to interpret conflicting bioactivity results between in vitro and cellular assays for this compound?

  • Methodology :

Permeability Assessment : Measure logP (HPLC) or use Caco-2 cell models to evaluate membrane penetration. Low permeability may explain reduced cellular efficacy.

Metabolic Stability : Incubate with liver microsomes to identify rapid metabolism (e.g., cytochrome P450-mediated degradation).

Off-Target Effects : Perform kinome-wide profiling (e.g., Eurofins KinaseScan) to identify unintended targets altering cellular responses .

Structural and Mechanistic Studies

Q. What computational tools are recommended for predicting the compound’s interaction with biological targets?

  • Methodology :

  • Molecular Dynamics (MD) Simulations : Use GROMACS to model ligand-protein interactions over 100-ns trajectories.
  • Binding Free Energy Calculations : MM-PBSA/GBSA methods quantify contributions from hydrophobic/electrostatic interactions.
  • Pharmacophore Modeling : Identify critical interaction points (e.g., hydrogen bonds with azetidine carbonyl) using Schrödinger Phase .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4-Bromo-3-fluorophenyl)(3,3-dimethylazetidin-1-yl)methanone
Reactant of Route 2
Reactant of Route 2
(4-Bromo-3-fluorophenyl)(3,3-dimethylazetidin-1-yl)methanone

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